molecular formula C24H22FN3O B11102973 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide

Cat. No.: B11102973
M. Wt: 387.4 g/mol
InChI Key: FTPLKBOCVBPRFI-CVKSISIWSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of a fluorophenyl group and a benzohydrazide moiety further enhances its potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide typically involves a multi-step process:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Introduction of the Benzohydrazide Moiety: The dihydroisoquinoline intermediate is then reacted with a hydrazide derivative to introduce the benzohydrazide group.

    Addition of the Fluorophenyl Group: Finally, the compound is subjected to a condensation reaction with a fluorophenyl aldehyde to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the imine bond in the benzohydrazide moiety, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, the dihydroisoquinoline core may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzohydrazide moiety may participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide stands out due to its unique combination of structural features, which confer a diverse range of chemical reactivity and potential biological activity. The presence of the fluorophenyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H22FN3O/c25-23-8-4-3-6-21(23)15-26-27-24(29)20-11-9-18(10-12-20)16-28-14-13-19-5-1-2-7-22(19)17-28/h1-12,15H,13-14,16-17H2,(H,27,29)/b26-15+

InChI Key

FTPLKBOCVBPRFI-CVKSISIWSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CC=C4F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

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